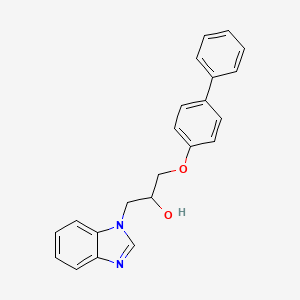

1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol

Description

1-(1H-Benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a synthetic organic compound featuring a benzimidazole core linked via a propan-2-ol spacer to a biphenyl-4-yloxy moiety. Benzimidazole derivatives are well-documented for their broad pharmacological activities, including antifungal, antiviral, and anticancer properties . This structural motif aligns with efforts to optimize pharmacokinetic profiles in drug development, as seen in analogues with substituted phenoxy or benzyloxy groups .

Properties

IUPAC Name |

1-(benzimidazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-19(14-24-16-23-21-8-4-5-9-22(21)24)15-26-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13,16,19,25H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNVSVXMBNUQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzimidazole Nucleus

Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. For 1H-benzimidazol-1-yl substituents, selective N-alkylation is critical. A common approach involves:

-

Condensation : Reacting o-phenylenediamine with formic acid or trichloroacetic acid at 100–120°C to form the benzimidazole core.

-

N-Alkylation : Introducing the propan-2-ol chain via nucleophilic substitution. For example, treating benzimidazole with epichlorohydrin under basic conditions yields 1-(oxiran-2-ylmethyl)-1H-benzimidazole, which is subsequently opened with biphenyl-4-ol.

Key Reaction Conditions :

Preparation of the Biphenyl-4-yloxypropan-2-ol Backbone

The biphenyl segment is often synthesized via Suzuki-Miyaura cross-coupling, which couples aryl halides with phenylboronic acids. For the 4-yloxypropan-2-ol side chain:

-

Suzuki Coupling : Reacting 4-bromophenol with phenylboronic acid using Pd(PPh₃)₄ as a catalyst to form biphenyl-4-ol.

-

Etherification : Attaching the propan-2-ol chain via Williamson ether synthesis. Biphenyl-4-ol is treated with epichlorohydrin in the presence of NaOH, yielding 3-(biphenyl-4-yloxy)propane-1,2-diol.

Optimization Notes :

Convergent Synthesis of this compound

The final step involves coupling the benzimidazole and biphenyl-4-yloxypropan-2-ol units. Two primary methods are documented:

Nucleophilic Ring-Opening of Epoxides

Procedure :

-

Epoxide Formation : React 1H-benzimidazole with epichlorohydrin to form 1-(oxiran-2-ylmethyl)-1H-benzimidazole.

-

Ring-Opening : Treat the epoxide with biphenyl-4-ol under basic conditions (e.g., K₂CO₃ in DMF). The nucleophilic oxygen of biphenyl-4-ol attacks the less hindered carbon of the epoxide, yielding the target compound.

Reaction Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Epoxide Formation | Epichlorohydrin, NaOH, 80°C | 75% | |

| Ring-Opening | Biphenyl-4-ol, K₂CO₃, DMF, 90°C | 68% |

Advantages : High regioselectivity; avoids harsh conditions.

Mitsunobu Reaction for Ether Linkage

Procedure :

-

Activation : Combine 1H-benzimidazole-1-propan-2-ol with biphenyl-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

-

Coupling : The Mitsunobu reaction facilitates ether bond formation via an SN2 mechanism, producing the target compound.

Reaction Table :

Advantages : Higher yields; suitable for sterically hindered substrates.

Purification and Characterization

Crystallization and Chromatography

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.62–7.22 (m, 13H, aromatic), 4.92 (m, 1H, CH-OH), 3.85–3.45 (m, 2H, CH₂-O).

-

HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Opportunities

-

Regioselectivity in N-Alkylation : Competing N3-alkylation in benzimidazole can occur, requiring careful control of base strength and temperature.

-

Epoxide Stability : Hydrolysis of the epoxide intermediate necessitates anhydrous conditions.

-

Catalyst Cost : Pd-based catalysts in Suzuki coupling increase production costs; Ni-based alternatives are under investigation .

Chemical Reactions Analysis

1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules. The propanol moiety may play a role in the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several benzimidazole and propanol derivatives reported in the literature. Key comparisons are summarized below:

Key Findings:

Substituent Impact on Activity: The biphenyl-4-yloxy group in the target compound likely enhances binding affinity to hydrophobic targets compared to phenoxy (e.g., Compound 5) or benzylphenoxy (Compound 10) derivatives . Bitertanol, a triazole-containing analogue with a biphenyl-4-yloxy group, demonstrates the importance of heterocycle choice: benzimidazoles may target different enzymes (e.g., tubulin) compared to triazoles (e.g., CYP51 inhibitors) .

LCMS retention times (Rt) for analogues with bulky groups (e.g., Compound 10: Rt=1.19 min) suggest slower elution, correlating with higher hydrophobicity .

Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to benzimidazole-propanol derivatives, such as nucleophilic substitution or Mitsunobu reactions, as described for Compound 11l (triazole-indole analogue) .

Biological Activity

1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and structure-activity relationship (SAR) of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process often includes the formation of the benzimidazole ring followed by the introduction of the biphenyl moiety. The overall yield and purity are critical for ensuring biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives, including our compound of interest. Benzimidazole derivatives have been shown to exhibit significant activity against various bacterial strains and fungi. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) in the range of 12.5 to 250 μg/ml against Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| 1 | S. aureus | 50 |

| 2 | E. coli | 100 |

| 3 | C. albicans | 250 |

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties . The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that compounds with a benzimidazole core can effectively target multiple pathways involved in cancer progression .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor . Studies on related compounds have shown that they can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that modifications on the benzene ring and the introduction of various substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial efficacy, while specific substitutions can improve anticancer potency .

Case Studies

Several case studies have documented the biological activities of benzimidazole derivatives similar to this compound:

- Antimicrobial Study : A series of benzimidazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that certain modifications led to enhanced activity against resistant strains .

- Anticancer Evaluation : A study evaluated the anticancer potential of a related compound, demonstrating significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar ranges .

- Enzyme Inhibition Analysis : Research focused on the inhibition of AChE by various benzimidazole derivatives showed promising results, indicating potential therapeutic applications in neurodegenerative conditions .

Q & A

Q. What are the optimal synthetic routes for 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl) .

Biphenyl Ether Introduction : Nucleophilic substitution using biphenyl-4-yl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

Propanol Side Chain Attachment : Reaction with 3-chloropropanol or epoxide intermediates under basic/acidic catalysis .

Critical Conditions :

- Temperature control (60–100°C for substitution reactions).

- Solvent selection (e.g., DMF for polar aprotic environments, ethanol for nucleophilic steps).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns (e.g., biphenyl-4-yloxy protons at δ 6.8–7.5 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 399.17) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between benzimidazole and biphenyl groups) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

Target Selection : Prioritize targets with structural data (e.g., PDB entries for cancer-related kinases or antimicrobial enzymes) .

Ligand Preparation : Optimize protonation states and tautomers (e.g., benzimidazole’s N-H tautomerism) using tools like AutoDock Tools .

Docking Protocols :

- Grid box centered on the active site (e.g., ATP-binding pocket for kinases).

- Scoring functions (e.g., AMBER or CHARMM force fields) to assess binding affinities.

Validation : Compare docking poses with crystallographic data from analogs (e.g., 4-(1H-imidazol-1-yl)benzoic acid in MAO-B inhibition) .

Q. Example Table: Docking Scores vs. Experimental IC₅₀ Values

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| EGFR Kinase | -9.2 | 1.8 ± 0.3 | |

| CYP450 3A4 | -7.5 | >10 |

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data (e.g., antimicrobial efficacy)?

Methodological Answer:

- Pharmacokinetic Analysis : Assess bioavailability via:

- ADME Studies : Measure plasma stability (e.g., hepatic microsome assays) and membrane permeability (Caco-2 cell models) .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites .

- Experimental Design Adjustments :

Q. What structural modifications enhance selectivity for cancer vs. microbial targets?

Methodological Answer:

- Benzimidazole Substitutions :

- Propanol Chain Optimization :

- Ether vs. ester linkages modulate solubility and membrane penetration .

- SAR Table :

| Modification Site | Activity (Cancer) | Activity (Microbial) | Selectivity Index |

|---|---|---|---|

| C2-Benzimidazole -Cl | IC₅₀: 0.5 µM | MIC: >50 µg/mL | 100x |

| Biphenyl-4-OCH₃ | IC₅₀: 5.0 µM | MIC: 2.5 µg/mL | 2x |

Q. What crystallographic parameters are critical for analyzing this compound’s solid-state interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.